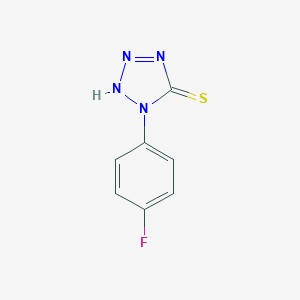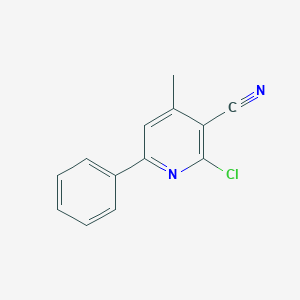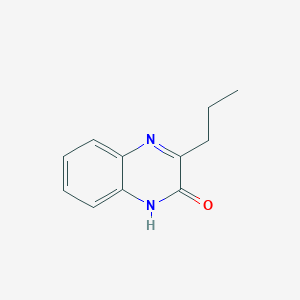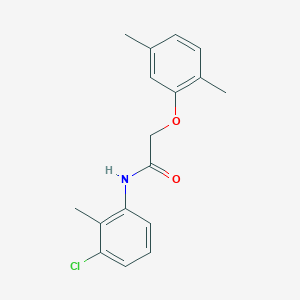
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as "compound X" in the literature.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with the active site of the target enzyme, leading to inhibition of its activity. The compound binds to the enzyme in a specific manner, preventing its normal function and ultimately leading to a decrease in cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has minimal effects on normal cells, indicating its potential as a selective inhibitor of cancer cells. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is its selectivity towards cancer cells, which minimizes the potential for off-target effects. However, the compound's potency and efficacy may vary depending on the specific cancer type and the stage of cancer progression. Additionally, the compound's stability and solubility may pose challenges in certain experimental conditions.
Orientations Futures
Future research on N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide could focus on the development of more potent and selective inhibitors, as well as the identification of additional target enzymes involved in cancer progression. Further studies could also investigate the compound's potential applications in other disease areas, such as inflammation and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-dimethylphenol in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-hydroxyethyl)acetamide in the presence of triethylamine to yield N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a selective inhibitor of a particular enzyme involved in cancer progression. Studies have shown that the compound can effectively inhibit the activity of this enzyme, leading to a decrease in cancer cell proliferation.
Propriétés
Numéro CAS |
315713-32-7 |
|---|---|
Nom du produit |
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Formule moléculaire |
C17H18ClNO2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-7-8-12(2)16(9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10H2,1-3H3,(H,19,20) |
Clé InChI |
FXYKREXZVFSYJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
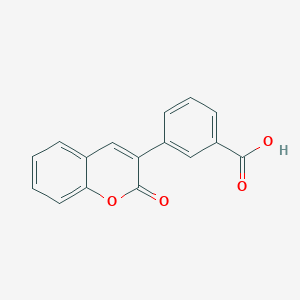

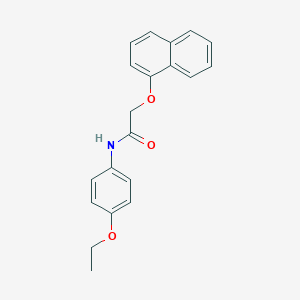

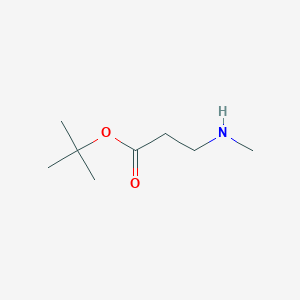
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)

methanone](/img/structure/B185366.png)
